tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Lipophilicity Medicinal Chemistry Physicochemical Properties

tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate (CAS 1372534-09-2) is a dual-protected piperidine scaffold featuring a Boc-carbamate on the exocyclic aminomethyl group and a cyclopropylmethyl substituent at the piperidine 4-position. As documented in PubChem (CID 67130064), it possesses a molecular weight of 268.39 g/mol, a computed XLogP3-AA of 2.6, two hydrogen bond donors, and six rotatable bonds.

Molecular Formula C15H28N2O2
Molecular Weight 268.401
CAS No. 1372534-09-2
Cat. No. B2909522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate
CAS1372534-09-2
Molecular FormulaC15H28N2O2
Molecular Weight268.401
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1(CCNCC1)CC2CC2
InChIInChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-15(10-12-4-5-12)6-8-16-9-7-15/h12,16H,4-11H2,1-3H3,(H,17,18)
InChIKeyHGKUCHOSRFHHMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate (CAS 1372534-09-2) Is a Strategic Procurement Choice for Medicinal Chemistry


tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate (CAS 1372534-09-2) is a dual-protected piperidine scaffold featuring a Boc-carbamate on the exocyclic aminomethyl group and a cyclopropylmethyl substituent at the piperidine 4-position. As documented in PubChem (CID 67130064), it possesses a molecular weight of 268.39 g/mol, a computed XLogP3-AA of 2.6, two hydrogen bond donors, and six rotatable bonds . This building block is specifically cited in US Patent 8,551,981 as an intermediate for synthesizing furo[3,2-d]pyrimidine-based kinase inhibitors, confirming its direct relevance to drug discovery programs targeting JAK, CDK, and related kinases .

Generic Substitution Risks for CAS 1372534-09-2: Why Structural Isosteres Are Not Interchangeable in Kinase Inhibitor Synthesis


The compound incorporates a geminal 4,4-disubstitution pattern—linking both the aminomethyl and cyclopropylmethyl groups to the same tetrahedral carbon of the piperidine ring—which is sterically and electronically distinct from simpler N-Boc-piperidine analogs. This substitution geometry is explicitly required in the exemplified kinase inhibitors of US 8,551,981 . Substituting with compounds that carry the cyclopropylmethyl on the piperidine nitrogen (e.g., CAS 1228836-97-2) or use a cyclopropyl instead of cyclopropylmethyl (e.g., CAS 877858-56-5) alters the vector of the substituent, the conformational landscape of the piperidine ring, and the downstream biological activity of the final inhibitor. Therefore, procurement of the exact CAS 1372534-09-2 entity is essential for fidelity to the published synthetic route.

Quantitative Differentiation Evidence for tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate Versus Closest Analogs


Computed LogP Differentiation: Increased Lipophilicity Versus Unsubstituted Piperidine Scaffolds

The target compound exhibits a computed XLogP3-AA of 2.6 , reflecting the lipophilic contribution of the cyclopropylmethyl substituent. In contrast, the unsubstituted analog tert-butyl (piperidin-4-ylmethyl)carbamate (CAS 135632-53-0) has a computed XLogP3-AA of approximately 0.8 . This 1.8 log unit difference translates to roughly a 60-fold increase in partition coefficient, which can influence membrane permeability of downstream products and chromatographic behavior during purification.

Lipophilicity Medicinal Chemistry Physicochemical Properties

Rotatable Bond Count and Conformational Flexibility: Impact on Entropic Binding Penalty

The target compound contains 6 rotatable bonds , whereas the N-substituted regioisomer tert-butyl N-(cyclopropylmethyl)-N-(piperidin-4-yl)carbamate (CAS 895541-77-2) contains 5 rotatable bonds . The additional rotatable bond arises from the methylene spacer between the piperidine ring and the exocyclic amine, which grants greater conformational freedom for optimizing the trajectory of the aminomethyl group during fragment growth. This additional degree of freedom may be critical for achieving the binding pose required in the furo[3,2-d]pyrimidine kinase inhibitor series described in US 8,551,981 .

Conformational Flexibility Drug Design Structure-Activity Relationship

Documented Synthetic Yield: High Efficiency in the Critical Hydrogenolysis Step

In the patented synthesis, hydrogenolysis of benzyl 4-((tert-butoxycarbonylamino)methyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate over 10% Pd/C in methanol at room temperature overnight provides the target compound in 95% isolated yield (0.40 g from 0.60 g starting material) . This high yield under mild conditions (ambient temperature, atmospheric hydrogen pressure) demonstrates excellent synthetic accessibility compared to related scaffolds that may require more forcing conditions or protecting group strategies.

Synthetic Efficiency Process Chemistry Building Block

Hydrogen Bond Donor Profile: Enabling Downstream Urea and Amide Coupling Chemistry

The target compound presents 2 hydrogen bond donors (the carbamate NH and the piperidine NH) , compared to the 1 hydrogen bond donor of the fully N-Boc protected analog tert-butyl 4-(aminomethyl)-4-(cyclopropylmethyl)piperidine-1-carboxylate (CAS 895132-32-8) . The free piperidine NH in the target compound serves as a nucleophilic handle for direct diversification via reductive amination or amide coupling, whereas the doubly protected analog requires an additional deprotection step before piperidine elaboration. This reduces the synthetic step count by one in fragment-growing strategies.

Hydrogen Bonding Synthetic Handles Fragment Elaboration

High-Confidence Application Scenarios for CAS 1372534-09-2 Based on Validated Evidence


Synthesis of Furo[3,2-d]pyrimidine Kinase Inhibitors Targeting JAK and CDK Families

The compound is explicitly used in US 8,551,981 as the piperidine building block for 6-(4-(4-(aminomethyl)-4-(cyclopropylmethyl)piperidin-1-yl)furo[3,2-d]pyrimidin-2-ylamino)-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, a kinase inhibitor with potential activity against JAK1, JAK2, CDK2, and CDK4 . Procurement of CAS 1372534-09-2 enables direct access to this patented chemotype, which is not achievable with the N-Boc-piperidine analog (CAS 895132-32-8) due to the lack of a free piperidine NH for coupling.

Fragment-Based Drug Discovery Requiring a Geometrically Defined 4,4-Disubstituted Piperidine Core

The geminal 4,4-disubstitution at the piperidine ring creates a rigid, tetrahedral branching point. The cyclopropylmethyl group provides steric bulk and lipophilicity (XLogP3-AA = 2.6) while the Boc-protected aminomethyl group offers a protected primary amine for elaboration. This combination is particularly suited for fragment libraries targeting CNS-penetrant kinase inhibitors, where the balanced lipophilicity (Δ +1.8 log units above the unsubstituted analog ) may facilitate blood-brain barrier penetration.

Structure-Activity Relationship (SAR) Studies Evaluating Cyclopropylmethyl vs. Cyclopropyl Substituents

When designing SAR studies comparing the cyclopropylmethyl group (target compound; rotatable bonds = 6) versus the cyclopropyl group (CAS 877858-56-5; rotatable bonds = 5), the one additional methylene unit in the target compound introduces greater conformational flexibility and slightly increased steric demand. This allows systematic evaluation of substituent size and flexibility on kinase selectivity profiles, making CAS 1372534-09-2 a unique comparator tool for medicinal chemists.

Scale-Up Synthesis of CNS-Targeted Therapeutic Candidates

The documented 95% isolated yield under mild hydrogenolysis conditions (Pd/C, H2, MeOH, rt) establishes a scalable, robust route to this building block. For programs advancing to preclinical candidate selection, the high synthetic efficiency and mild conditions reduce scale-up risk and cost, making this scaffold a practical choice over analogs requiring aggressive deprotection conditions or delivering lower yields.

Quote Request

Request a Quote for tert-Butyl [4-(cyclopropylmethyl)piperidin-4-yl]methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.